molecular formula C7H7BrN2O2 B14794817 2,3-Diamino-4-bromobenzoic acid

2,3-Diamino-4-bromobenzoic acid

Cat. No.: B14794817
M. Wt: 231.05 g/mol
InChI Key: ZXSWWDOUWXCGBP-UHFFFAOYSA-N
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Description

2,3-Diamino-4-bromobenzoic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by amino groups, and the hydrogen atom at position 4 is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-4-bromobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-diaminobenzoic acid. The reaction is carried out using bromine in an acidic medium, such as hydrochloric acid, to introduce the bromine atom at the 4-position of the benzoic acid ring.

Another approach involves the nitration of 4-bromobenzoic acid followed by reduction. The nitration introduces nitro groups at the 2 and 3 positions, which are then reduced to amino groups using a reducing agent like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-4-bromobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2,3-Dinitro-4-bromobenzoic acid.

    Reduction: 2,3-Diaminobenzoic acid.

    Substitution: 2,3-Diamino-4-methoxybenzoic acid.

Scientific Research Applications

2,3-Diamino-4-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-diamino-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminobenzoic acid: Lacks the bromine atom at the 4-position.

    4-Bromobenzoic acid: Lacks the amino groups at the 2 and 3 positions.

    2,3-Diamino-4-methoxybenzoic acid: Has a methoxy group instead of a bromine atom at the 4-position.

Uniqueness

2,3-Diamino-4-bromobenzoic acid is unique due to the presence of both amino groups and a bromine atom on the benzoic acid ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets, making it a valuable intermediate in drug discovery and development.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2,3-diamino-4-bromobenzoic acid

InChI

InChI=1S/C7H7BrN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12)

InChI Key

ZXSWWDOUWXCGBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)N)Br

Origin of Product

United States

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